molecular formula C4H4N4S B13537440 2-Azido-5-methyl-1,3-thiazole

2-Azido-5-methyl-1,3-thiazole

Cat. No.: B13537440
M. Wt: 140.17 g/mol
InChI Key: YMDCKFVKGIHAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-methyl-1,3-thiazole is a heterocyclic organic compound containing sulfur, nitrogen, and carbon atoms arranged in a five-membered ring. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-methyl-1,3-thiazole typically involves the azido transfer procedure. This method includes the reaction of heteroaryllithium with tosyl azide, resulting in the formation of the azido compound . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the successful formation of the azido group.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Azido-5-methyl-1,3-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s azido group can participate in bioorthogonal reactions, allowing it to modify biomolecules selectively. This property makes it valuable in studying biochemical pathways and developing targeted therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-azido-5-methyl-1,3-thiazole

InChI

InChI=1S/C4H4N4S/c1-3-2-6-4(9-3)7-8-5/h2H,1H3

InChI Key

YMDCKFVKGIHAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.